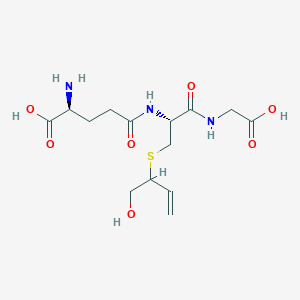
S-(1-Hydroxy-3-buten-2-yl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Hydroxy-3-buten-2-yl)glutathione, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O7S and its molecular weight is 377.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to S-(1-Hydroxy-3-buten-2-yl)glutathione
This compound, a conjugate of glutathione and a metabolite of 1,3-butadiene, has garnered attention in various scientific fields due to its potential applications in toxicology, pharmacology, and environmental health. This compound is formed through the conjugation of glutathione with reactive metabolites of 1,3-butadiene, which is an important industrial chemical primarily used in the production of synthetic rubber.
Toxicology and Carcinogenicity Studies
This compound serves as a biomarker for assessing exposure to 1,3-butadiene and its associated health risks. Research indicates that this compound is linked to the genotoxic effects of butadiene metabolites, particularly in relation to cancer risk.
Case Study:
A study published in Carcinogenesis highlighted the formation of DNA adducts from butadiene metabolites, including this compound. The findings suggested that individuals exposed to butadiene exhibit increased levels of these adducts, indicating a higher risk for developing malignancies .
Biomarker Development
The compound has been identified as a potential urinary biomarker for monitoring human exposure to butadiene. A study evaluated the urinary excretion patterns of various mercapturic acids derived from butadiene metabolism, establishing this compound as a significant metabolite indicative of exposure levels .
Metabolic Pathway Elucidation
Research into the metabolic pathways involving this compound has provided insights into how butadiene is processed in the body. It is formed through the action of glutathione S-transferases on reactive intermediates generated from butadiene metabolism. Understanding these pathways is crucial for developing interventions to mitigate the toxic effects of butadiene .
Environmental Health Assessments
This compound is also relevant in environmental health studies focusing on air quality and occupational exposure. The compound's presence in biological samples can help assess the impact of industrial emissions on human health .
Data Table: Summary of Research Findings
Propiedades
Número CAS |
133872-49-8 |
|---|---|
Fórmula molecular |
C14H23N3O7S |
Peso molecular |
377.42 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
Clave InChI |
NOXPKNNHYRDDCI-AGROOBSYSA-N |
SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES isomérico |
C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Secuencia |
XXG |
Sinónimos |
1-HBG S-(1-hydroxy-3-buten-2-yl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















